molecular formula C18H18ClN7O3 B14092131 2-[7-(3-chlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide

2-[7-(3-chlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide

Katalognummer: B14092131
Molekulargewicht: 415.8 g/mol
InChI-Schlüssel: JABVWLXRZNTAOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the molecular formula C18H18ClN7O3 is a complex organic molecule This compound is characterized by its unique structure, which includes a combination of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C18H18ClN7O3 typically involves multiple steps, each requiring specific reaction conditions. The process often begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common synthetic routes may include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule, often with the elimination of a small molecule such as water.

    Substitution Reactions: These reactions involve the replacement of one functional group in a molecule with another.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and are often used to modify the oxidation state of specific atoms within the molecule.

Industrial Production Methods

In an industrial setting, the production of C18H18ClN7O3 may involve large-scale chemical reactors and specialized equipment to ensure the purity and yield of the final product. The process may include:

    Batch Processing: This method involves the production of the compound in discrete batches, with each batch undergoing the same series of reactions.

    Continuous Processing: This method involves the continuous flow of reactants through a series of reactors, allowing for the constant production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

C18H18ClN7O3: can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of an oxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of a reduced compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

The reactions involving C18H18ClN7O3 often require specific reagents and conditions, such as:

    Oxidizing Agents: These reagents, such as potassium permanganate or hydrogen peroxide, are used to facilitate oxidation reactions.

    Reducing Agents: These reagents, such as sodium borohydride or lithium aluminum hydride, are used to facilitate reduction reactions.

    Catalysts: These substances, such as palladium or platinum, are used to increase the rate of chemical reactions without being consumed in the process.

Major Products

The major products formed from the reactions of C18H18ClN7O3 depend on the specific reaction conditions and reagents used. Common products may include various oxidized or reduced forms of the compound, as well as substituted derivatives.

Wissenschaftliche Forschungsanwendungen

C18H18ClN7O3: has a wide range of applications in scientific research, including:

    Chemistry: The compound is often used as a reagent or intermediate in organic synthesis, allowing for the preparation of more complex molecules.

    Biology: The compound may be used in the study of biological processes, such as enzyme activity or cellular metabolism.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: The compound may be used in the production of various industrial products, such as polymers or coatings.

Wirkmechanismus

The mechanism by which C18H18ClN7O3 exerts its effects often involves specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, thereby affecting various biochemical processes.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, thereby modulating cellular signaling pathways.

    Gene Expression: The compound may affect the expression of specific genes, thereby influencing cellular function and behavior.

Vergleich Mit ähnlichen Verbindungen

C18H18ClN7O3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    C17H17ClN6O3: This compound has a similar structure but with one less carbon and nitrogen atom.

    C18H18BrN7O3: This compound has a similar structure but with a bromine atom instead of chlorine.

    C18H18ClN7O2: This compound has a similar structure but with one less oxygen atom.

The unique combination of atoms in C18H18ClN7O3 gives it distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C18H18ClN7O3

Molekulargewicht

415.8 g/mol

IUPAC-Name

2-[7-[(3-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide

InChI

InChI=1S/C18H18ClN7O3/c1-10-7-24-14-15(21-17(24)26(22-10)9-13(20)27)23(2)18(29)25(16(14)28)8-11-4-3-5-12(19)6-11/h3-6H,7-9H2,1-2H3,(H2,20,27)

InChI-Schlüssel

JABVWLXRZNTAOJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)CC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.